molecular formula C13H21NO4 B5091432 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol

2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol

Cat. No. B5091432
M. Wt: 255.31 g/mol
InChI Key: BYMWGUFPDYSVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol, also known as ABEA, is a synthetic compound that has gained attention for its potential use in scientific research. ABEA is a member of the beta-amino alcohol family and has a unique chemical structure that makes it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the inhibition of pro-inflammatory cytokine production. 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol has been shown to interact with various receptors in the brain, including the alpha-2 adrenergic receptor and the muscarinic acetylcholine receptor. 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol also inhibits the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol has been shown to have various biochemical and physiological effects, including increased neurotransmitter release, reduced inflammation, and antitumor activity. 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol has been found to increase the release of dopamine, norepinephrine, and acetylcholine, which are important for cognitive function and mood regulation. 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol also reduces the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. Additionally, 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol has been found to have antitumor activity in preclinical studies, although the exact mechanism of action is not fully understood.

Advantages and Limitations for Lab Experiments

2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol has several advantages for use in lab experiments, including its unique chemical structure, potential as a neurotransmitter, and anti-inflammatory and antitumor activity. However, there are also limitations to its use, including the complex synthesis method, potential toxicity, and lack of understanding of its mechanism of action.

Future Directions

There are several future directions for research on 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol, including further studies on its mechanism of action, toxicity, and potential therapeutic applications. 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol has shown promise as a potential treatment for various neurological and inflammatory diseases, and further research is needed to determine its efficacy and safety in human trials. Additionally, 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol could be used as a tool for studying the role of neurotransmitters and inflammation in various diseases, which could lead to the development of new therapeutic targets.

Synthesis Methods

2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol is synthesized through a multi-step process starting with the reaction of 2-methoxyphenol with epichlorohydrin to form 2-(2-methoxyphenoxy)ethyl chloride. The resulting compound is then reacted with 2-aminoethanol to produce 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol. The synthesis of 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Scientific Research Applications

2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol has been studied for various scientific research applications, including its potential as a neurotransmitter, anti-inflammatory agent, and antitumor agent. 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are important for cognitive function and mood regulation. Additionally, 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol has also been studied for its potential as an antitumor agent, with promising results in preclinical studies.

properties

IUPAC Name

2-[2-[2-(2-methoxyphenoxy)ethoxy]ethylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-16-12-4-2-3-5-13(12)18-11-10-17-9-7-14-6-8-15/h2-5,14-15H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMWGUFPDYSVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCOCCNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[2-(2-Methoxyphenoxy)ethoxy]ethylamino]ethanol

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